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These application notes provide a comprehensive overview of the preclinical and clinical use of
9-ING-41 (also known as Elraglusib), a selective Glycogen Synthase Kinase-33 (GSK-3[3)
inhibitor, in combination with standard-of-care chemotherapy. The provided protocols and data
are intended to guide researchers in designing and executing experiments to explore the
synergistic anti-tumor effects of this combination therapy.

Introduction

9-ING-41 is a first-in-class, intravenously administered, maleimide-based small molecule that
potently and selectively inhibits GSK-3[3.[1] GSK-33 is a serine/threonine kinase that is
constitutively active under basal conditions and plays a crucial role in various cellular
processes, including metabolism, cell proliferation, and apoptosis.[2] Aberrant overexpression
and activity of GSK-3[3 have been implicated in tumor progression and the development of
resistance to chemotherapy.[1] 9-ING-41 has demonstrated significant preclinical single-agent
antitumor activity and the ability to enhance the efficacy of cytotoxic agents in various cancer
models, including those resistant to standard treatments.[2][3]

The primary mechanism of action of 9-ING-41 involves the downregulation of oncogenic
pathways that contribute to chemotherapy resistance, such as the NF-kB and DNA damage
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response (DDR) pathways. By inhibiting GSK-3[3, 9-ING-41 can restore the sensitivity of tumor

cells to chemotherapeutic agents.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies
investigating the combination of 9-ING-41 with various chemotherapies.

Table 1: In Vitro Activity of 9-ING-41 in Cancer Cell Lines
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. Cancer 9-ING-41 Combinatio  Observatio
Cell Line Reference
Type IC50 / GI50 n Agent ns
Embryonal
Tumor with
] Decreased
BT183 Multilayered 145.5 nM - o
cell viability.
Rosettes
(ETMR)
Atypical
CHLAO02- Rhabdoid Decreased
481.2 nM -
ATRT Tumor cell viability.
(ATRT)
Atypical
Rhabdoid Decreased
ATRT-787197 503.1 nM - o
Tumor cell viability.
(ATRT)
Atypical
Rhabdoid Decreased
ATRT-2187 528.3 nM - o
Tumor cell viability.
(ATRT)
Neuroblasto 50-100 nM Inhibited cell
SK-N-DZ -
ma (GI150) growth.
Neuroblasto 50-100 nM Inhibited cell
SK-N-BE(2) -
ma (GI50) growth.
Significantly
improved the
Colorectal 5-FU (25
2 UM (used growth
Cancer ) M), S
RKO ) concentration o inhibitory
(KRAS wild- Oxaliplatin
) effect of 5-FU
type) (10 pM)
and
oxaliplatin.

Table 2: In Vivo Efficacy of 9-ING-41 in Combination Therapy (Patient-Derived Xenograft

Models)
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PDX Model

9-ING-41
Type Dose

Cancer

Combinatio
n Agent &
Dose

Key
Findings

Reference

GBM6

Glioblastoma
(Chemo-

resistant)

70 mg/kg

CCNU (2
mg/kg)

Combination
led to
complete
tumor
regression
and
significantly
prolonged
survival
(median
survival: 142
days vs. 85
days with
CCNU

alone).

GBM12

Glioblastoma
(Chemo-

resistant)

40 mg/kg

CCNU (5
mg/kg)

Combination
significantly
prolonged
survival
compared to
CCNU alone.

Table 3: Clinical Trial Data for 9-ING-41 Combination Therapy (Phase I/ll - NCT03678883)
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Number of
Cancer Combinatio  9-ING-41 Patients Key
. . Reference
Type n Regimen Dose (Combinati Outcomes
on)
Gemcitabine,
Doxorubicin,
Lomustine,
Carboplatin,
. Favorable
Irinotecan, 3.3,5,7,9.3, o )
o toxicity profile
Advanced Gemcitabine/  12.4, and 15 o
_ 171 and clinical
Solid Tumors nab- mg/kg (1V, ]
. . benefit
paclitaxel, twice weekly)
. observed.
Paclitaxel/car
boplatin,
Pemetrexed/c
arboplatin
Encouraging
Advanced Gemcitabine clinical
Pancreatic (1,000 activity,
15 mg/kg (IV, )
Ductal mg/m2) + _ - leading to a
) ) twice weekly) )
Adenocarcino  nab-paclitaxel randomized
ma (PDAC) (125 mg/m?) phase 2
study.

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol is designed to assess the cytotoxic effects of 9-ING-41 as a single agent and in

combination with chemotherapy on cancer cell lines.

Materials:

e Cancer cell line of interest (e.g., HT-29, RKO, SW480 for colorectal cancer)
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o Complete cell culture medium (e.g., DMEM with 10% FBS, 1% GlutaMax, 1% Penicillin-
Streptomycin)

e 96-well plates

e 9-ING-41 (stock solution prepared in DMSO)

o Chemotherapeutic agent (e.g., 5-Fluorouracil, Oxaliplatin)

o MTS assay reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

o Plate reader

Procedure:

o Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells per well in 100
uL of complete cell culture medium.

 Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO:z incubator to allow for cell
attachment.

o Treatment: After 24 hours, replace the medium with fresh medium containing the desired
concentrations of 9-ING-41, the chemotherapeutic agent, or the combination of both.

o Example concentrations for colorectal cancer cells: 2 uM for 9-ING-41, 25 uM for 5-FU,
and 10 uM for Oxaliplatin.

o Include vehicle controls (containing the same concentration of DMSO and/or water as the
drug-treated wells).

 Incubation: Incubate the treated plates for a desired duration (e.g., 72 hours).

e MTS Assay:

o Add 20 pL of MTS reagent to each well.

o Incubate the plates for 2-4 hours at 37°C.
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o Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

¢ Analysis: Calculate the relative number of viable cells by normalizing the absorbance of
treated wells to the vehicle control wells.

Protocol 2: In Vivo Patient-Derived Xenograft (PDX)
Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of 9-ING-41 in
combination with chemotherapy using an orthotopic PDX model.

Materials:

Immunocompromised mice (e.g., athymic nude mice)
» Luciferase-tagged PDX tumor cells (e.g., GBM6-luc)
e O-ING-41

o Chemotherapeutic agent (e.g., CCNU/Lomustine)

e Vehicle control (e.g., DMSO)

e Bioluminescence imaging (BLI) system (e.g., IVIS)

o Calipers for tumor measurement (if applicable)
Procedure:

o Tumor Implantation: Intracranially implant luciferase-tagged PDX tumor cells into the brains
of immunocompromised mice.

e Tumor Staging: Monitor tumor growth using bioluminescence imaging. Once tumors reach a
predetermined size, randomize the mice into treatment groups.

e Treatment Groups:

o Vehicle Control (e.g., DMSO, intraperitoneal injection, twice a week)
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o 9-ING-41 alone (e.g., 70 mg/kg, i.p., twice a week)
o Chemotherapy alone (e.g., CCNU 2 mg/kg, i.p., twice a week)

o Combination: 9-ING-41 + Chemotherapy (at the same doses and schedule)

o Treatment Administration: Administer the treatments according to the defined schedule for a
specified duration (e.g., 4 weeks).

e Monitoring:
o Monitor tumor burden regularly using bioluminescence imaging.
o Measure animal weight weekly to assess toxicity.

» Endpoint: Continue monitoring until a predefined endpoint is reached (e.g., significant tumor
burden, neurological symptoms, or a specific time point).

o Data Analysis:

o Generate Kaplan-Meier survival curves to compare the overall survival between treatment
groups.

o Analyze changes in tumor bioluminescence over time.
o Perform histological analysis of brain tissue at the end of the study.
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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